Ethyl 3,5,5-trimethylhexanoate Ethyl 3,5,5-trimethylhexanoate
Brand Name: Vulcanchem
CAS No.: 67707-75-9
VCID: VC3790186
InChI: InChI=1S/C11H22O2/c1-6-13-10(12)7-9(2)8-11(3,4)5/h9H,6-8H2,1-5H3
SMILES: CCOC(=O)CC(C)CC(C)(C)C
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol

Ethyl 3,5,5-trimethylhexanoate

CAS No.: 67707-75-9

Cat. No.: VC3790186

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,5,5-trimethylhexanoate - 67707-75-9

Specification

CAS No. 67707-75-9
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
IUPAC Name ethyl 3,5,5-trimethylhexanoate
Standard InChI InChI=1S/C11H22O2/c1-6-13-10(12)7-9(2)8-11(3,4)5/h9H,6-8H2,1-5H3
Standard InChI Key NMZMQQBBZRGLPJ-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C)CC(C)(C)C
Canonical SMILES CCOC(=O)CC(C)CC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3,5,5-trimethylhexanoate is systematically named as the ethyl ester of 3,5,5-trimethylhexanoic acid. Its structural attributes are critical to understanding its reactivity and applications:

Molecular Formula and Weight

  • Molecular formula: C11H22O2\text{C}_{11}\text{H}_{22}\text{O}_{2}

  • Molecular weight: 186.29 g/mol .

Structural Representation

The compound features a central ester group (RCOOR\text{RCOOR}') flanked by a branched alkyl chain. The SMILES notation (CCOC(=O)CC(C)CC(C)(C)C\text{CCOC(=O)CC(C)CC(C)(C)C}) and InChIKey (NMZMQQBBZRGLPJ-UHFFFAOYSA-N\text{NMZMQQBBZRGLPJ-UHFFFAOYSA-N}) highlight its branched topology, with methyl groups at positions 3, 5, and 5 on the hexanoate backbone .

Table 1: Key Identifiers of Ethyl 3,5,5-Trimethylhexanoate

PropertyValueSource
CAS RN67707-75-9
EC Number266-959-4
Density (20°C)0.86 g/cm³
Boiling Point204.3°C at 101.325 kPa
LogP (21.6°C)4.59

Physicochemical Properties

The compound’s physical and chemical properties are influenced by its branched structure, which reduces crystallinity and enhances solubility in nonpolar matrices.

Thermal and Solubility Profiles

  • Boiling point: 204.3°C at atmospheric pressure, necessitating vacuum distillation for purification .

  • Density: 0.86 g/cm³ at 20°C, lower than linear esters due to inefficient molecular packing .

  • Vapor pressure: 68.5 Pa at 25°C, indicating low volatility under ambient conditions .

  • Solubility: Miscible with organic solvents (e.g., hexane, ethyl acetate) but poorly soluble in water (700 mg/L at 20°C) .

Spectroscopic Characteristics

  • IR spectroscopy: Peaks at ~1730 cm1^{-1} (ester C=O stretch) and 1150–1250 cm1^{-1} (C-O ester bond) confirm functional group identity .

  • NMR: 1H^1\text{H} NMR signals at δ 4.0 ppm (ester-linked CH2_2) and δ 1.2–1.6 ppm (methyl branches) provide structural verification .

Synthesis and Production

Esterification Reaction

The primary synthesis route involves acid-catalyzed esterification of 3,5,5-trimethylhexanoic acid with ethanol:

CH3(CH2)2C(CH3)2COOH+C2H5OHH+CH3(CH2)2C(CH3)2COOCH2CH3+H2O\text{CH}_3(\text{CH}_2)_2\text{C}(\text{CH}_3)_2\text{COOH} + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3(\text{CH}_2)_2\text{C}(\text{CH}_3)_2\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O}
  • Catalysts: Sulfuric acid or hydrochloric acid .

  • Conditions: Reflux at 80–100°C for 6–12 hours, yielding >90% purity after distillation .

Industrial-Scale Optimization

  • Continuous flow reactors: Enhance reaction efficiency and scalability .

  • Purification: Distillation under reduced pressure (10–20 mmHg) isolates the ester from unreacted acid and alcohol .

Applications and Uses

Fragrance Industry

  • Odor profile: Fruity, green apple, and floral notes make it valuable in perfumes and flavorants .

  • Usage concentration: Typically 0.1–1.0% in consumer products to avoid olfactory fatigue .

Industrial Chemistry

  • Plasticizers: Improves flexibility in polymers by reducing glass transition temperatures .

  • Lubricant additives: Enhances thermal stability in high-temperature applications .

Analytical Chemistry

  • HPLC analysis: Separated using a reverse-phase C18 column with acetonitrile/water mobile phases (detection at 210 nm) .

Toxicological and Environmental Profile

Human Health Considerations

  • Genotoxicity: Negative in Ames test (up to 5000 µg/plate) and BlueScreen assay .

  • Repeated dose toxicity: Read-across data from ethyl 2-methylbutyrate suggest a NOAEL of 1000 mg/kg/day, yielding a margin of exposure (MOE) >192,000 at current use levels .

Ecotoxicology

  • Aquatic toxicity: 48-h EC50_{50} for Daphnia magna = 0.729 mg/L, classifying it as hazardous to aquatic life .

  • Biodegradation: 13% degradation over 28 days (OECD 301F), indicating low environmental persistence .

Table 2: Environmental Risk Assessment

ParameterValueSource
PEC/PNEC (Europe)<1
Bioaccumulation factor241 L/kg

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